molecular formula C14H17NO6S B2886295 Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate CAS No. 74695-17-3

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate

Cat. No.: B2886295
CAS No.: 74695-17-3
M. Wt: 327.35
InChI Key: GMYNCQIGQDXWMM-UHFFFAOYSA-N
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Description

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a malonate ester derivative featuring a thiophene ring substituted with a methoxycarbonyl group at position 2 and an amino group at position 2. Its structure combines the electron-withdrawing methoxycarbonyl group and the nucleophilic amino group, creating a push-pull system that enhances reactivity in cyclization and condensation reactions .

Properties

IUPAC Name

diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYNCQIGQDXWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) deprotonates the α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate. This intermediate reacts with the electrophilic carbonyl group of 2-(methoxycarbonyl)-3-thienylamine, forming a Schiff base linkage. The reaction is typically conducted under reflux in anhydrous ethanol or toluene for 6–12 hours, yielding the target compound in 65–78% efficiency.

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry between diethyl malonate and thienylamine derivative.
  • Temperature: 80–110°C for toluene; 78°C for ethanol.
  • Catalyst Loading: 10–15 mol% alkoxide base relative to diethyl malonate.

Purification and Characterization

Crude products are purified via vacuum distillation followed by recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.20 (q, 4H, OCH₂), 6.95 (d, 1H, thienyl-H), 7.45 (d, 1H, thienyl-H), 8.30 (s, 1H, N=CH).

Carbon Monoxide-Mediated Carbonylation

Recent advancements leverage carbon monoxide (CO) as a carbonyl source, circumventing the need for pre-functionalized thienyl amines. This method, adapted from patent CN112898152A, offers a cost-effective route.

Continuous Flow Synthesis

A pressurized reactor charged with diethyl malonate (160 g, 1.0 mol), sodium ethoxide (68 g, 1.0 mol), and ethanol (300 mL) is saturated with CO at 50 psi. Piperidine (5 mol%) catalyzes the formylation at 80°C for 8 hours. Subsequent acidification with HCl yields the methylene-bridged intermediate, which reacts with 2-amino-3-thiophenecarboxylate to afford the target compound in 72% yield.

Advantages:

  • Eliminates stoichiometric use of ethyl formate.
  • Scalable to multi-kilogram batches with 90–95% conversion.

Stepwise Synthesis via Intermediate Isolation

A modular approach isolates the methylenemalonate intermediate before introducing the thienyl moiety. This method, detailed in Chemistry—A European Journal, involves two stages:

Stage 1: Formation of Diethyl Aminomethylene Malonate

Diethyl malonate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in acetone under potassium carbonate (K₂CO₃) catalysis. After 1 hour at 20°C, methyl iodide (CH₃I) quenches the reaction, yielding diethyl (methylaminomethylene)malonate.

Stage 2: Thienyl Group Incorporation

The intermediate undergoes nucleophilic aromatic substitution with 2-hydroxy-3-thiophenecarboxylic acid in dimethylformamide (DMF) at 120°C. Methoxycarbonyl protection using methyl chloroformate completes the synthesis, achieving an overall yield of 58%.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Catalyst Scalability
Condensation 65–78% 6–12 h NaOEt/t-BuOK Lab-scale
CO Carbonylation 72% 8 h Piperidine Industrial
Stepwise Synthesis 58% 24 h K₂CO₃/CH₃I Pilot-scale

Key Observations:

  • Alkoxide-catalyzed condensation remains the benchmark for academic labs due to simplicity.
  • CO-mediated routes excel in cost efficiency and scalability but require specialized equipment.
  • Stepwise synthesis offers modularity for structural analogs but suffers from lower yields.

Emerging Catalytic Strategies

Crown Ether-Enhanced Reactivity

Patent CN112898152A reports using 18-crown-6 ether to stabilize alkoxide intermediates, accelerating condensation kinetics. Reactions complete in 4 hours with 82% yield at 60°C.

Photocatalytic Methods

Preliminary studies indicate that visible-light irradiation (450 nm) with eosin Y as a photocatalyst reduces reaction times to 2 hours. However, yields remain suboptimal (45–50%) due to competing side reactions.

Challenges and Optimization Opportunities

  • Byproduct Formation: Hydrolysis of the methoxycarbonyl group occurs above 100°C, necessitating strict temperature control.
  • Solvent Selection: Toluene minimizes ester hydrolysis compared to ethanol but requires higher reflux temperatures.
  • Catalyst Recovery: Homogeneous alkoxide bases complicate recycling. Heterogeneous alternatives like MgO/Al₂O₃ are under investigation.

Chemical Reactions Analysis

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the thienyl ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : Investigated for its potential therapeutic properties in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : All analogs are synthesized via condensation of substituted anilines or heteroaromatic amines with diethyl ethoxymethylenemalonate. Yields vary significantly based on electronic and steric effects of substituents (e.g., electron-withdrawing groups like nitro reduce yields compared to halogens) .
  • Thermal Stability : Halogenated derivatives (e.g., 4-chloro, 2-bromo) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
  • Reactivity : The thiophene-based compound (target molecule) may exhibit enhanced electrophilicity at the methylene carbon due to sulfur's electron-donating effects, facilitating nucleophilic attacks in cyclization reactions .

Physicochemical Properties

  • Solubility : Pyridyl derivatives (e.g., 3-pyridyl, 6-methoxy-3-pyridyl) show improved water solubility compared to phenyl analogs due to nitrogen's polarity . The methoxycarbonyl group in the target compound enhances solubility in polar aprotic solvents .
  • Lipophilicity : Halogenated phenyl derivatives (Cl, Br) are more lipophilic (logP ~2.5–3.0), whereas the thiophene analog may have intermediate logP due to sulfur's ambivalent electronic effects .

Biological Activity

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate, also known by its CAS number 74695-17-3, is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H17NO6S
  • Molecular Weight : 327.35 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 462.3 ± 45.0 °C at 760 mmHg
  • Flash Point : 233.4 ± 28.7 °C

This compound is theorized to exert its biological effects through several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, potentially through the inhibition of reactive oxygen species (ROS) formation.
  • Antimicrobial Properties : The thienyl moiety is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area.
  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Antimicrobial Activity

Research indicates that derivatives of thienyl compounds often show promising antibacterial and antifungal properties. The presence of the methoxycarbonyl group may enhance these effects by improving solubility and bioavailability.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory activities. This could be attributed to the modulation of inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Study on Thienyl Derivatives Demonstrated that thienyl compounds can inhibit bacterial growth effectively, suggesting potential as novel antibiotics.
Pharmacological Evaluation Found that related malonate derivatives exhibited significant anti-inflammatory effects in animal models, indicating a pathway for therapeutic applications.
Antioxidant Properties Highlighted the antioxidant capabilities of similar structures, showing promise for neuroprotective applications in oxidative stress-related conditions.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate?

The compound is typically synthesized via condensation reactions between substituted anilines and diethyl ethoxymethylenemalonate derivatives. Key steps include:

  • Step 1 : Heating the amine (e.g., 2-(methoxycarbonyl)-3-thienylamine) with diethyl ethoxymethylenemalonate at 120–130°C for 1–8 hours to form the aminomethylene intermediate.
  • Step 2 : Purification via recrystallization from ethanol or 2-propanol/cyclohexane mixtures to isolate the product .
  • Optimization : Reaction time and temperature significantly impact yield. For example, microwave-assisted synthesis can reduce reaction times compared to traditional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming the structure. For example, the aminomethylene proton appears as a doublet at δ 11.28–12.60 ppm (J = 13–14 Hz), and ester carbonyl carbons resonate at δ 165–168 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, N-H bends at 1550–1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight, with typical [M+H]⁺ peaks around m/z 300–350 .

Advanced Research Questions

Q. How does the methoxycarbonyl group on the thienyl ring influence reactivity in nucleophilic substitutions?

The methoxycarbonyl group is electron-withdrawing, enhancing the electrophilicity of the adjacent thienyl ring. This promotes:

  • Cyclization Reactions : Facilitates intramolecular attacks in quinolone synthesis by stabilizing transition states through resonance .
  • Substituent Effects : Compared to electron-donating groups (e.g., methyl), methoxycarbonyl reduces yields in some cyclizations (e.g., 55–78% vs. 88–93% for halogenated analogs) due to steric and electronic factors .

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives with varying substituents?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient substrates, while protic solvents (e.g., ethanol) favor recrystallization .
  • Catalyst Screening : Bases like sodium ethoxide enhance enolate formation in malonate derivatives, critical for Knoevenagel condensations .
  • Temperature Gradients : Lower temperatures (e.g., 100°C) reduce side reactions in sensitive substrates, as seen in pyridyl-substituted malonates .

Q. How can computational chemistry predict the biological activity of this compound?

  • Docking Studies : Molecular docking with enzymes (e.g., VEGFR-2) identifies binding affinities. The thienyl group’s planarity and methoxycarbonyl’s hydrogen-bonding capacity are key .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. For example, electron-withdrawing groups enhance activity against S. aureus .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics, highlighting the compound’s moderate solubility (LogP ~2.5) and potential blood-brain barrier penetration .

Methodological Considerations

Q. Data Contradiction Analysis :

  • Yield Variability : Discrepancies in cyclization yields (e.g., 31% vs. 77% for thienyl vs. benzothienyl derivatives) arise from steric hindrance and electronic effects. TLC monitoring and intermediate characterization (e.g., via ¹H NMR) are recommended to identify bottlenecks .
  • Biological Activity : Inconsistent antimicrobial results may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) improve reproducibility .

Q. Experimental Design Tables :

Reaction Parameter Optimal Condition Impact on Yield
Temperature120–130°CMaximizes Knoevenagel condensation
SolventEthanol/2-propanolEnhances recrystallization purity
Reaction Time2–8 hoursBalances completion vs. degradation

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